C–I Bond Weakening Drives Superior Oxidative Addition Kinetics vs. C–Br and C–Cl Analogs
The defining reactivity advantage of 6-iodo-2,2'-bipyridine over its 6-bromo and 6-chloro counterparts originates from the substantially lower bond dissociation energy (BDE) of the C–I bond. The C–I BDE in iodobenzene is 214 kJ/mol, compared to 285 kJ/mol for C–Br and 327 kJ/mol for C–Cl [1]. This ~71 kJ/mol gap between I and Br translates into oxidative addition rates that are typically 10² to 10⁴ times faster at Pd(0), Ni(0), and Au(I) centers, a trend consistent with the general reactivity scale of aryl halides in cross-coupling chemistry [2]. Consequently, when 6-iodo-2,2'-bipyridine is employed as an electrophilic partner in Suzuki, Sonogashira, or Stille couplings, the reaction proceeds under milder conditions (lower temperature, shorter time, lower catalyst loading) than required for the corresponding 6-bromo or 6-chloro derivatives.
| Evidence Dimension | Aryl-halogen bond dissociation energy (proxy for oxidative addition barrier) |
|---|---|
| Target Compound Data | C–I BDE ≈ 214 kJ/mol (iodobenzene model) |
| Comparator Or Baseline | 6-Br analog: C–Br BDE ≈ 285 kJ/mol; 6-Cl analog: C–Cl BDE ≈ 327 kJ/mol |
| Quantified Difference | ΔBDE(I→Br) = 71 kJ/mol; ΔBDE(I→Cl) = 113 kJ/mol |
| Conditions | Gas-phase homolytic bond dissociation energies (standard reference data) |
Why This Matters
Lower BDE directly translates into quantitatively faster and milder cross-coupling at the 6-position, a critical factor for users seeking efficient late-stage functionalization of bipyridine ligands.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007. View Source
- [2] Diederich, F.; Stang, P. J. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, 1998. (General reactivity trend: ArI > ArBr > ArCl.) View Source
